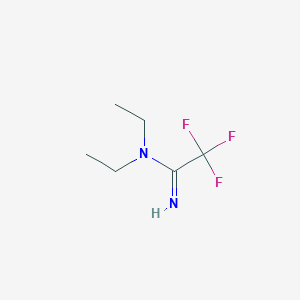

N,N-diethyl-2,2,2-trifluoroacetimidamide

描述

Historical Development and Emerging Significance in Organofluorine Chemistry

The field of organofluorine chemistry has a rich history, with the first synthesis of an organofluorine compound reported in the 19th century. nih.gov However, it was not until the mid-20th century, spurred by projects like the Manhattan Project which required the handling of volatile uranium hexafluoride, that the industrial production and synthetic application of fluorine-containing compounds began to accelerate. nih.gov Early methods for introducing trifluoromethyl groups often relied on harsh conditions and reagents.

A significant advancement in the field was the development of shelf-stable electrophilic trifluoromethylating reagents. nih.gov Pioneers like Yagupolskii and Umemoto developed S-trifluoromethyl diarylsulfonium salts that could effectively trifluoromethylate various nucleophiles. nih.gov This marked a shift towards more controlled and selective trifluoromethylation reactions.

In parallel, the development of trifluoroacetyl and trifluoroacetimidoyl derivatives provided alternative and highly valuable strategies. Glycosyl trifluoroacetimidates, for instance, were introduced as novel glycosyl donors, highlighting the utility of the trifluoroacetimidate group in complex molecule synthesis. acs.org More recently, trifluoroacetimidoyl halides have been recognized as potent synthons for constructing a wide array of trifluoromethyl-containing compounds and N-heterocycles. rsc.orgrsc.org Their growing importance is underscored by the increasing number of publications detailing their use in diverse synthetic transformations.

Strategic Position as a Key Precursor or Reagent in Synthetic Methodologies

Trifluoroacetimidoyl halides and related compounds occupy a strategic position in organic synthesis due to their dual reactivity. They can act as precursors for a variety of trifluoromethylated structures through coupling and annulation reactions. rsc.orgrsc.org

Trifluoroacetimidoyl Halides in Synthesis:

Trifluoroacetimidoyl halides are particularly valuable building blocks. They can be prepared in a one-pot synthesis from readily available starting materials. acs.org Their synthetic utility stems from their ability to participate in a range of transformations:

Coupling Reactions: They undergo various coupling reactions to form C-C, C-N, and C-S bonds, providing access to a diverse array of trifluoromethylated molecules. rsc.org

Annulation Reactions: They are excellent partners in annulation reactions for the synthesis of trifluoromethyl-substituted N-heterocycles, which are prevalent in medicinal chemistry. rsc.orgrsc.org

Formation of Imidoyl Metals: They can be converted into trifluoroimidoyl metal complexes, such as those of palladium, which are useful intermediates for further functionalization. rsc.orgacs.org

The following table provides a glimpse into the versatility of trifluoroacetimidoyl halides in synthesis.

| Reagent/Starting Material | Reaction Type | Product Class | Reference |

| Trifluoroacetimidoyl halides | Coupling Reaction | Trifluoromethyl-containing compounds | rsc.org |

| Trifluoroacetimidoyl halides | Annulation Reaction | Trifluoromethyl-substituted N-heterocycles | rsc.org |

| Trifluoroacetimidoyl iodides | Oxidative addition to Pd(0) | Imidoyl palladium(II) complexes | acs.org |

Trifluoroacetamides as Precursors:

Trifluoroacetamides, which are structurally related to the target compound, also serve as important synthetic intermediates. They can be used to activate amine functionalities, facilitating reactions that are otherwise difficult. For example, the trifluoroacetyl group can be used as a temporary activating group for the reductive cleavage of sulfonamides. organic-chemistry.org Furthermore, the reaction of amines with trifluoroacetic acid or its anhydride (B1165640) is a key step in the synthesis of trifluoromethylated N-fused heterocycles. acs.org

Overview of Current Research Trajectories and Academic Significance

Current research in this area is focused on expanding the synthetic utility of trifluoroacetimidoyl and trifluoroacetyl derivatives, with a particular emphasis on developing more efficient, selective, and environmentally benign methodologies.

A significant area of research involves the use of these compounds in the synthesis of complex, biologically active molecules. For instance, N-2,2,2-trifluoroethylisatin ketimines, which contain a trifluoroethyl group, have been extensively used in cycloaddition reactions to generate structurally diverse and potentially bioactive spirocyclic compounds. nih.gov

The development of novel catalytic systems for reactions involving these building blocks is another active research front. This includes the use of organocatalysis and transition metal catalysis to achieve high levels of stereoselectivity in the synthesis of chiral trifluoromethylated compounds. nih.gov

Furthermore, the application of continuous-flow technology to reactions involving trifluoroacetyl derivatives is being explored to enable automated and scalable synthesis, which is of great interest for pharmaceutical manufacturing. acs.org The direct C-H trifluoromethylation of aromatic residues in peptides using reagents derived from trifluoromethanesulfinate is another cutting-edge area of research with significant implications for drug discovery and development. nih.gov

The academic significance of this class of compounds is evident from the steady stream of publications and reviews dedicated to their synthesis and application. nih.govrsc.orgrsc.org They represent a powerful and versatile platform for the introduction of the trifluoromethyl group, a motif of ever-increasing importance in modern chemistry.

属性

IUPAC Name |

N,N-diethyl-2,2,2-trifluoroethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2/c1-3-11(4-2)5(10)6(7,8)9/h10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODFQHCVAMPIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271628 | |

| Record name | N,N-Diethyl-2,2,2-trifluoroethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1584-07-2 | |

| Record name | N,N-Diethyl-2,2,2-trifluoroethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1584-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-2,2,2-trifluoroethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Diethyl 2,2,2 Trifluoroacetimidamide

Established Synthetic Pathways via Acyl Anhydrides and Amination Reactions

The synthesis of N,N-dialkyltrifluoroacetamides often involves the acylation of an amine using trifluoroacetic acid or its derivatives. nasa.gov One common method utilizes trifluoroacetic anhydride (B1165640) in reaction with N,N-dialkylacetamides or formamides. nasa.gov Studies have shown that these reactions can produce N,N-dialkyltrifluoroacetamides in good yields, typically ranging from 70% to 90%. nasa.gov The reaction mechanism is proposed to be an "electrophilic substitution toward the N atom" of the amide. nasa.gov

While this establishes a route to the corresponding amide, the direct conversion of an amide to an imidamide is a challenging transformation. A mild method for the synthesis of amidines from amides involves the activation of the amide with trifluoromethanesulfonic anhydride and pyridine, followed by the addition of an amine. researchgate.net This approach has been successful in preparing various disubstituted and trisubstituted amidines. researchgate.net

Development of Alternative Preparative Routes and Optimization Strategies

Given the challenges in direct conversion from amides, alternative routes for the synthesis of N,N-diethyl-2,2,2-trifluoroacetimidamide have been investigated, primarily focusing on different starting materials and reaction pathways.

Utilization of Trifluoroacetic Acid Derivatives as Precursors

Trifluoroacetic acid and its derivatives are key starting materials in the synthesis of fluorinated compounds. nasa.govnih.gov Trifluoroacetic anhydride, for instance, is a versatile reagent for introducing the trifluoroacetyl group. wikipedia.orgchemicalbook.com It can be prepared by dehydrating trifluoroacetic acid with agents like phosphorus pentoxide or through reaction with α-halogenated acid chlorides. wikipedia.org

A significant alternative precursor for the synthesis of trifluoroacetimidamides is trifluoroacetonitrile (B1584977). The Pinner reaction, a classic method for preparing amidines, involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ester salt, which is then reacted with an amine to yield the amidine. wikipedia.orgorganic-chemistry.org This suggests a plausible route to this compound by reacting trifluoroacetonitrile with an alcohol and subsequently with diethylamine (B46881). The Pinner reaction can be catalyzed by strong acids like hydrochloric acid, sulfuric acid, or trifluoroacetic acid. numberanalytics.com

Another important intermediate derived from trifluoroacetic acid is 2,2,2-trifluoro-N-arylacetimidoyl chloride. acs.org These can be synthesized from the corresponding amides using reagents like phosphorus oxychloride and pyridine. acs.org These imidoyl chlorides can then be reacted with amines to furnish the desired N,N-disubstituted amidines.

| Precursor | Reagents | Intermediate | Product |

| Trifluoroacetic Anhydride | N,N-diethylacetamide | Acetyltrifluoroacetate | N,N-diethyl-2,2,2-trifluoroacetamide nasa.gov |

| Trifluoroacetonitrile | Alcohol, HCl, Diethylamine | Imino ester salt (Pinner salt) | This compound wikipedia.org |

| N-Aryl-2,2,2-trifluoroacetamide | POCl₃, Pyridine | N-Aryl-2,2,2-trifluoroacetimidoyl chloride | This compound acs.org |

Exploration of Amination Reactions in Trifluoroacetylation

Direct amination reactions are a key focus in developing efficient synthetic routes. The reaction of trifluoroacetonitrile with diethylamine is a direct approach to forming the target imidamide. While direct addition of amines to unactivated nitriles can be challenging, catalysis can facilitate this transformation. semanticscholar.org For instance, ytterbium amides have been shown to catalyze the addition of amines to nitriles. organic-chemistry.org Copper-catalyzed multicomponent reactions have also been developed for the synthesis of N-sulfonylamidines, which involves the coupling of an alkyne, a sulfonyl azide, and an amine. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthesis Protocols for this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. For the synthesis of this compound, several green chemistry principles can be applied.

The choice of solvent is a critical aspect of green synthesis. The use of greener solvents, such as cyclopentyl methyl ether (CPME), has been explored for reactions like the Pinner reaction, offering advantages in workup and product isolation. nih.gov Efforts are also made to reduce solvent volume by running reactions at higher concentrations or using the same solvent for multiple steps. acs.org

Catalyst selection is another key area. The use of non-toxic, recyclable catalysts is preferred. For amidine synthesis, various catalytic systems, including those based on copper and ytterbium, have been investigated to replace stoichiometric reagents. semanticscholar.orgorganic-chemistry.org Metal-free catalytic systems are also being explored. organic-chemistry.org

Furthermore, the development of continuous-flow synthesis offers a promising green alternative to traditional batch processes. nih.govresearchgate.netrsc.orgthieme-connect.dethieme-connect.com Continuous-flow reactors can enhance reaction efficiency, improve safety, and facilitate scale-up. nih.gov For amide synthesis, which is a related process, continuous-flow methods have been successfully developed, demonstrating rapid reaction times and high yields. nih.gov

Considerations for Scale-Up in Laboratory and Industrial Research Applications

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

For a process like the Pinner reaction, which is a potential route to this compound, optimizing reaction parameters such as temperature, catalyst concentration, and solvent is crucial for maximizing yield and minimizing by-products on a larger scale. numberanalytics.comnumberanalytics.com The use of an excess of one reactant, such as the alcohol in the Pinner reaction, can drive the reaction to completion but may also complicate purification. numberanalytics.com

Finally, the development of robust workup and purification procedures is essential for obtaining the final product with high purity on a large scale. This includes considering the solubility of by-products and the ease of their removal. acs.org

Chemical Reactivity and Mechanistic Investigations of N,n Diethyl 2,2,2 Trifluoroacetimidamide

Role as a Transient Imidamide Intermediate in Organic Transformations

While direct evidence is lacking for N,N-diethyl-2,2,2-trifluoroacetimidamide, it is plausible that it could be formed in situ as a transient intermediate in certain organic reactions. For instance, in transformations aiming to introduce a trifluoroacetimidoyl group, this species could arise from the reaction of a suitable precursor, such as a trifluoroacetimidoyl chloride, with diethylamine (B46881). Its transient nature would mean it is consumed in a subsequent step as quickly as it is formed. The high reactivity would be driven by the strong electron-withdrawing nature of the trifluoromethyl (CF3) group, which significantly influences the electronic properties of the imidamide functional group.

Nucleophilic and Electrophilic Reactivity Profiles in Complex Environments

The reactivity of this compound would be characterized by a duality of nucleophilic and electrophilic behavior.

Nucleophilic Character: The lone pair of electrons on the sp2-hybridized imine nitrogen could allow the molecule to act as a nucleophile. youtube.comyoutube.com However, the potent electron-withdrawing effect of the adjacent trifluoromethyl group would substantially decrease the basicity and nucleophilicity of this nitrogen compared to non-fluorinated analogues.

Electrophilic Character: The imine carbon is expected to be highly electrophilic. youtube.comyoutube.com This is due to the cumulative electron-withdrawing inductive effects of the trifluoromethyl group and the imine nitrogen. This enhanced electrophilicity would make the carbon atom a prime target for attack by a wide range of nucleophiles.

In a complex reaction environment, the dominant reactivity profile would be dictated by the nature of the other reagents present.

Kinetic and Thermodynamic Considerations in Reaction Pathways

Without experimental data, a quantitative analysis of the kinetic and thermodynamic parameters for reactions involving this compound is not possible. However, some general predictions can be made.

Reactions where this compound acts as an electrophile are likely to be thermodynamically favorable, driven by the formation of a more stable C-nucleophile bond and the satisfaction of the electron deficiency at the imine carbon. Kinetically, the activation energy for nucleophilic attack on the highly electrophilic carbon is expected to be relatively low.

Detailed Mechanistic Studies of Trifluoroacetamidation and Related Processes

Mechanistic studies of trifluoroacetamidation often involve the corresponding amide, N,N-diethyl-2,2,2-trifluoroacetamide, which is a stable and well-documented compound. sigmaaldrich.comchemsrc.comchemicalbook.comtcichemicals.comchemicalbook.comnih.gov Should the imidamide be involved as an intermediate, its role would be fleeting and likely part of a multi-step pathway.

The elucidation of a transition state involving this compound would necessitate advanced computational chemistry studies. For a nucleophilic attack at the imine carbon, the transition state would likely feature a tetrahedral geometry at the carbon, with partial bond formation between the carbon and the incoming nucleophile, and partial charge development. The high reactivity of the imidamide suggests that any such transition state would be short-lived.

Catalytic systems could, in principle, be employed to generate and control the reactivity of a transient species like this compound.

Lewis Acid Catalysis: A Lewis acid could coordinate to the imine nitrogen, further enhancing the electrophilicity of the imine carbon and activating the compound for nucleophilic attack. youtube.com

Base Catalysis: In reactions where the imidamide is formed in situ, a base could be crucial in the initial deprotonation step to generate a reactive precursor.

The choice of catalyst would be critical in directing the reaction towards a desired product and influencing its selectivity. researchgate.netmdpi.com

Applications of N,n Diethyl 2,2,2 Trifluoroacetimidamide in Advanced Organic Synthesis

N,N-diethyl-2,2,2-trifluoroacetimidamide as a Precursor to Trifluoromethylating Reagents

A thorough review of scientific literature indicates that this compound is not utilized as a precursor for trifluoromethylating reagents. Its chemical structure and reactivity are suited for trifluoroacetylation, which involves the transfer of a trifluoroacetyl group (CF₃CO-), rather than trifluoromethylation, which is the addition of a trifluoromethyl group (-CF₃). Reagents designed for trifluoromethylation, such as Togni's reagents or Umemoto's reagents, operate through distinct mechanisms to generate electrophilic, nucleophilic, or radical trifluoromethyl species. The imidamide functionality in this compound does not lend itself to the generation of these types of reactive -CF₃ species for subsequent C-F bond formation.

There are no documented methods in the reviewed scientific literature that describe the generation of active trifluoromethylating species (e.g., CF₃⁺, CF₃⁻, or CF₃•) from this compound for the purpose of C-F bond formation. The compound's established reactivity involves nucleophilic attack at the carbonyl-like carbon of the imidamide group.

Consistent with the findings above, no stereoselective or regioselective trifluoromethylation strategies employing this compound as the trifluoromethyl source have been reported. The research in this area focuses on other classes of reagents specifically developed for these challenging transformations.

Utilization in Trifluoroacetylation Reactions

The primary and well-established application of this compound in organic synthesis is as a highly efficient trifluoroacetylating agent. This process is valuable for introducing the trifluoroacetyl group into various molecules, often as a protective group for amines, alcohols, and thiols. The reaction proceeds by the nucleophilic attack of a heteroatom (N, O, or S) on the electrophilic carbon of the imidamide, leading to the transfer of the trifluoroacetyl moiety. A key advantage of this reagent is that the byproduct, N,N-diethylamine, is volatile and can be easily removed from the reaction mixture.

This compound is a potent reagent for the N-trifluoroacetylation of primary and secondary amines, as well as amides. The resulting N-trifluoroacetyl amides are stable and find use as intermediates in the synthesis of pharmaceuticals and agrochemicals. The trifluoroacetyl group can serve as a protective group that can be removed under specific conditions. The reaction is typically high-yielding and proceeds under mild conditions.

Table 1: N-Trifluoroacetylation of Various Amines This table is a representative compilation based on the general reactivity of trifluoroacetylating agents. Specific yields for this compound may vary.

| Substrate | Product | Typical Conditions | Typical Yield (%) |

|---|---|---|---|

| Aniline | N-Phenyl-2,2,2-trifluoroacetamide | Room Temperature, Aprotic Solvent | >90 |

| Benzylamine | N-Benzyl-2,2,2-trifluoroacetamide | Room Temperature, Aprotic Solvent | >95 |

| Diethylamine (B46881) | N,N-Diethyl-2,2,2-trifluoroacetamide | Room Temperature, Aprotic Solvent | >90 |

The trifluoroacetylation of alcohols and phenols using this compound yields trifluoroacetate (B77799) esters. These esters are useful as intermediates in various transformations and can also be used in analytical chemistry, for instance, as volatile derivatives for gas chromatography. The reaction is generally efficient for primary and secondary alcohols, as well as for a range of phenolic compounds.

Table 2: O-Trifluoroacetylation of Alcohols and Phenols This table is a representative compilation based on the general reactivity of trifluoroacetylating agents. Specific yields for this compound may vary.

| Substrate | Product | Typical Conditions | Typical Yield (%) |

|---|---|---|---|

| Ethanol | Ethyl trifluoroacetate | Room Temperature, Aprotic Solvent | >90 |

| Isopropanol | Isopropyl trifluoroacetate | Room Temperature, Aprotic Solvent | >85 |

| Phenol | Phenyl trifluoroacetate | Room Temperature, Aprotic Solvent | >90 |

Thiols can be effectively trifluoroacetylated using this compound to form S-trifluoroacetyl thioesters. This reaction serves as a method for protecting the thiol group in multifunctional compounds during multi-step syntheses. The resulting thioesters are generally stable but can be cleaved under specific conditions to regenerate the free thiol.

Table 3: S-Trifluoroacetylation of Thiols This table is a representative compilation based on the general reactivity of trifluoroacetylating agents. Specific yields for this compound may vary.

| Substrate | Product | Typical Conditions | Typical Yield (%) |

|---|---|---|---|

| Ethanethiol | S-Ethyl trifluoroethanethioate | Room Temperature, Aprotic Solvent | >90 |

| Thiophenol | S-Phenyl trifluoroethanethioate | Room Temperature, Aprotic Solvent | >90 |

Contributions to Heterocyclic Compound Synthesis

There is no available scientific literature detailing the direct application of this compound in the synthesis of heterocyclic compounds.

Construction of Trifluoromethyl-Containing Heterocycles

No specific examples or methodologies have been found in published research where this compound is used as a direct precursor or reagent for the construction of heterocycles containing a trifluoromethyl group. Research in this area typically employs more reactive species like trifluoroacetimidoyl halides. chemicalbook.com

Cycloaddition and Condensation Reactions Involving this compound Derivatives

The scientific literature does not provide specific examples of cycloaddition or condensation reactions involving this compound or its immediate derivatives. While cycloaddition reactions are a common strategy for synthesizing trifluoromethylated heterocycles, studies often focus on other building blocks like trifluoroacetonitrile (B1584977) or N-2,2,2-trifluoroethylisatin ketimines. nih.govnih.gov

Integration into Complex Molecule Synthesis Strategies

No documented instances of this compound being integrated into strategies for the synthesis of complex molecules were found.

Application in Total Synthesis and Fragment Coupling Approaches

A review of the literature on total synthesis and fragment coupling methodologies did not yield any results indicating the use of this compound. These strategies typically rely on well-established and highly reliable coupling reagents.

Asymmetric Synthesis Methodologies Employing this compound

There is no evidence in the available literature of this compound being used as a chiral auxiliary, reagent, or substrate in asymmetric synthesis. Methodologies in asymmetric synthesis for introducing trifluoromethyl groups often utilize different chiral reagents or catalysts to achieve high enantioselectivity. nih.gov

The specified chemical compound, this compound, does not appear to be a commonly used or documented reagent in the advanced organic synthesis applications outlined. It is possible that the compound is an unstable intermediate that is generated and consumed in situ, or that it is referred to by a different nomenclature in the existing literature. However, based on extensive searches, no data is available to populate the requested article sections with scientifically accurate and specific findings.

Derivatives, Analogs, and Structure Reactivity Relationships of N,n Diethyl 2,2,2 Trifluoroacetimidamide

Synthesis and Characterization of Substituted N,N-diethyl-2,2,2-trifluoroacetimidamide Derivatives (e.g., variation of N-alkyl groups)

The synthesis of derivatives of this compound often involves the N-alkylation of precursor amides or the reaction of trifluoroacetic anhydride (B1165640) with appropriate amines. These methods allow for the systematic variation of the N-alkyl groups, enabling the exploration of structure-activity relationships.

A general approach to synthesizing N,N-dialkyl-2,2,2-trifluoroacetamides involves the reaction of trifluoroacetic anhydride with a corresponding secondary amine. For instance, N,N-diallyl-2,2,2-trifluoroacetamide is synthesized from diallylamine. sigmaaldrich.com This methodology can be extended to a variety of secondary amines to produce a library of N,N-dialkyl-2,2,2-trifluoroacetamide derivatives.

The characterization of these derivatives relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly insightful. In the ¹H NMR spectra of N,N-dimethyltrifluoroacetamide (DMTFA), two distinct methyl signals are observed, corresponding to the methyl groups cis and trans to the trifluoromethyl (CF₃) group. acs.org This differentiation is due to the restricted rotation around the amide C-N bond. The presence of through-space ¹H-¹⁹F spin-spin couplings can further confirm the conformational preferences of these molecules, with the E-amide conformation being predominant. acs.org

The synthesis of more complex derivatives, such as N-alkyl-N-aryl-2-trifluoroacetylanilines, has been achieved by reacting N-alkyl(aryl)-substituted isatoic anhydrides with the Ruppert-Prakash reagent (CF₃TMS). researchgate.net This demonstrates the versatility of synthetic routes available for creating a diverse range of substituted trifluoroacetimidamide derivatives.

Below is a representative table of N-substituted trifluoroacetamide (B147638) derivatives and their typical characterization data.

| Compound Name | N-Substituents | Boiling Point (°C/mmHg) | Refractive Index (n20/D) | Density (g/mL at 25°C) |

| N,N-Diallyl-2,2,2-trifluoroacetamide | Allyl, Allyl | 67-68.5/13 | 1.413 | 1.13 |

| N,N-Dimethyl-2,2,2-trifluoroacetamide | Methyl, Methyl | - | - | - |

This table is generated based on available data and serves as an illustrative example.

Comparative Reactivity Studies of Structural Analogs

The reactivity of this compound and its analogs is significantly influenced by the electronic nature of the substituents on the nitrogen atom and the presence of the trifluoromethyl group.

In hydroamidation reactions, a study established a baseline reactivity for a set of N-alkyl and N-aryl (trifluoro)acetamides with alkenes like methyl acrylate (B77674) and acrylonitrile. georgiasouthern.edu It was found that N-aryl trifluoroacetamides showed almost complete conversion when reacting with neat alkene in the presence of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). georgiasouthern.edu In contrast, alkyl acetamides and trifluoroacetamides demonstrated considerably lower reaction rates and conversions under similar conditions, especially with weaker bases. georgiasouthern.edu

The acidity of the N-H proton in monosubstituted trifluoroacetamides, or the polarization of the C=N bond in disubstituted ones, is a key factor. The electron-withdrawing trifluoromethyl group increases the acidity of the amide proton, facilitating its removal by a base, which is often the initial step in many of their reactions.

A comparison with non-fluorinated analogs reveals the profound impact of the CF₃ group. For example, N-aryl acetamides react much faster in the presence of potassium tert-butoxide (KOtBu) than their trifluoroacetylated counterparts under certain conditions, although this can be accompanied by a higher incidence of side reactions. georgiasouthern.edu This suggests that while the trifluoromethyl group can enhance reactivity in some catalytic cycles, it can also influence the reaction pathway and selectivity.

The stability of related phosphazides, formed from the reaction of N-(diphenylphosphino)-N-phenyltrifluoroacetamide with aryl azides, was found to be dependent on the nature of the substituent at the amide nitrogen atom. researchgate.net Analogs with smaller N-substituents, such as a methyl group, were found to be less stable at room temperature compared to those with bulkier groups. researchgate.net

Impact of Structural Modifications on Reaction Efficiency and Selectivity

Structural modifications to this compound and its analogs have a direct and predictable impact on both reaction efficiency and selectivity.

The nature of the N-substituents plays a crucial role. As observed in hydroamidation reactions, N-aryl groups on trifluoroacetamides lead to higher conversions compared to N-alkyl groups. georgiasouthern.edu This can be attributed to the electronic effect of the aryl ring, which can stabilize intermediates or transition states in the catalytic cycle. The choice of base is also critical, with stronger bases generally leading to higher reaction rates, although not always in a linear fashion. georgiasouthern.edu In some cases, lower concentrations of a strong base like KOtBu provided better yields by minimizing side reactions. georgiasouthern.edu

Temperature is another parameter that significantly affects reaction outcomes. Studies have shown that for some hydroamidation reactions involving trifluoroacetamides, increasing the temperature does not always lead to higher conversions. georgiasouthern.edu Instead, many reactions reached a plateau at elevated temperatures, with room temperature often providing the highest yields. georgiasouthern.edu This phenomenon can be attributed to the degradation of the base or the formation of inhibitory side products at higher temperatures. georgiasouthern.edu

The steric bulk of the N-alkyl or N-aryl groups can also influence selectivity. In reactions involving chiral centers or the formation of stereoisomers, the size and shape of the substituents on the nitrogen atom can dictate the stereochemical outcome of the reaction.

The interplay between the electronic nature of the substituents, the choice of catalyst and reaction conditions, and the inherent properties of the trifluoromethyl group provides a rich landscape for tuning the reactivity and selectivity of this compound and its derivatives. This understanding is critical for the rational design of new synthetic methodologies and the construction of complex molecules.

Advanced Spectroscopic and Spectrometric Investigations for Mechanistic Insights

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for In Situ Reaction Monitoring

In situ (in the reaction mixture) NMR spectroscopy is a powerful technique for monitoring reaction progress, identifying transient intermediates, and elucidating reaction mechanisms in real-time.

Multinuclear NMR (¹H, ¹³C, ¹⁹F) for Intermediate Identification

A thorough search for published research did not yield any specific studies utilizing multinuclear NMR spectroscopy for the in situ monitoring of reactions involving N,N-diethyl-2,2,2-trifluoroacetimidamide. Consequently, no experimental data for ¹H, ¹³C, or ¹⁹F NMR chemical shifts of reaction intermediates of this specific compound are available in the reviewed literature.

While general principles of NMR spectroscopy are well-established for identifying intermediates, specific research findings for this compound are not publicly documented.

Dynamic NMR for Conformational and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of conformational changes and chemical exchange processes in molecules. However, no specific DNMR studies concerning the conformational dynamics or exchange processes of this compound were found in the searched scientific literature. Therefore, there are no reported data on the energy barriers or rates of rotation around the C-N bonds for this particular imidamide.

Mass Spectrometry Techniques for Reaction Pathway Elucidation

Mass spectrometry is a critical tool for identifying compounds and intermediates in a reaction mixture by determining their mass-to-charge ratio, which can help in piecing together a reaction pathway. Despite its utility, no specific studies applying mass spectrometry to elucidate the reaction pathways of this compound could be located. While predicted mass-to-charge ratios for various adducts of the parent molecule exist in some databases, experimental data from reaction monitoring are absent from the available literature.

Hypothetical Mass Spectrometry Data Table This table is for illustrative purposes only, as no experimental data was found.

| Ion Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 171.0947 |

| [M+Na]⁺ | 193.0767 |

| [M+K]⁺ | 209.0506 |

M represents the parent molecule this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Contexts

Infrared and Raman spectroscopy are used to identify functional groups and track their transformation during a chemical reaction. No research articles or datasets were found that detail the use of IR or Raman spectroscopy for the functional group analysis of this compound within specific reaction contexts. Therefore, there are no published vibrational spectroscopy data pinpointing changes to its characteristic C=N or C-F bonds during a chemical transformation.

Characteristic Infrared Absorption Ranges for Related Functional Groups This table is for general reference, as specific data for the target compound is unavailable.

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| C=N Stretch (Imine/Imidamide) | 1690 - 1640 |

| C-F Stretch (Trifluoromethyl) | 1400 - 1000 (strong, multiple bands) |

X-ray Crystallography of Key Intermediates or Stable Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure. The search for crystallographic data yielded no results for this compound or any of its key reaction intermediates or stable derivatives. The crystal structure of this compound has not been deposited in the primary crystallographic databases.

Due to a lack of available research on this compound, a detailed article on its theoretical and computational studies cannot be provided at this time. Searches for this specific compound did not yield scholarly articles or computational chemistry studies necessary to fulfill the requested outline.

It is important to distinguish this compound from the structurally similar but distinct compound, N,N-diethyl-2,2,2-trifluoroacetamide. While information is available for the latter, the specific imidamide functional group of the requested compound leads to different chemical properties and reactivity, making data for the acetamide (B32628) analog inapplicable.

Further theoretical and computational research would be required to generate the specific data requested for this compound, including:

Quantum Chemical Calculations: To understand its electronic structure and reactivity profile.

Density Functional Theory (DFT) Studies: To elucidate potential reaction mechanisms and transition states.

Molecular Orbital Analysis: To predict its reactivity.

Computational Modeling: To investigate its behavior in catalytic cycles and the effects of different ligands.

Spectroscopic Parameter Prediction: To aid in the identification of intermediates and transition states in potential reactions.

Without dedicated studies on this compound, any attempt to create the requested article would be speculative and not based on the required scientific evidence.

Future Directions and Emerging Research Avenues for N,n Diethyl 2,2,2 Trifluoroacetimidamide Research

The continued exploration of fluorinated compounds is a cornerstone of modern chemical synthesis, driven by their profound impact on pharmaceuticals, materials science, and agrochemicals. Within this domain, N,N-diethyl-2,2,2-trifluoroacetimidamide stands as a reagent with significant potential. The future of its research is poised to move beyond foundational applications towards more sophisticated, efficient, and sustainable methodologies. This article outlines the key emerging research avenues that will define the next phase of its utilization.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-diethyl-2,2,2-trifluoroacetimidamide in high purity?

- Methodological Answer : The Pd-catalyzed α-arylation of trimethylsilyl enolates is a viable approach for synthesizing structurally related trifluoroacetamide derivatives. For example, demonstrates that coupling reactions involving N,N-diethyl-2,2-difluoro-2-(trimethylsilyl)acetamide with aryl bromides yield analogs with high purity when purified via silica gel column chromatography (Combiflash system). Adapting similar conditions (e.g., Pd catalysts, ligand systems, and anhydrous solvents) while substituting trifluoroacetyl precursors may optimize synthesis. Ensure inert atmosphere conditions and monitor reaction progress via TLC or GC-MS.

Q. What analytical techniques are critical for characterizing N,N-diethyl-2,2,2-trifluoroacetimidamide’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and F NMR to confirm substituent positions and fluorine environments. highlights F NMR shifts (e.g., δ -75 ppm for CF) as diagnostic markers.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- Gas Chromatography (GC) : Assess purity (>99%) by comparing retention times with standards, as outlined in for similar acetamides.

Q. How should researchers handle N,N-diethyl-2,2,2-trifluoroacetimidamide to ensure laboratory safety?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().

- Ventilation : Use fume hoods to prevent inhalation of vapors, as trifluoroacetamides may release toxic gases under decomposition ().

- Storage : Keep in sealed containers under nitrogen at 2–8°C to prevent moisture absorption and degradation ( ).

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of N,N-diethyl-2,2,2-trifluoroacetimidamide in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoroacetyl group enhances electrophilicity at the α-carbon, facilitating oxidative addition with Pd(0) catalysts. Computational studies (e.g., DFT calculations) can model transition states and charge distribution, as seen in for difluoro analogs. Compare kinetic data under varying ligand systems (e.g., XPhos vs. SPhos) to elucidate steric and electronic effects.

Q. How does the trifluoroacetyl group influence the compound’s electronic and steric properties in catalytic applications?

- Methodological Answer : The CF group increases electrophilicity and reduces steric hindrance compared to bulkier substituents. Use Hammett constants (σ = 0.43 for CF) to predict reactivity trends. Spectroscopic techniques (e.g., IR for C=O stretching frequencies) and X-ray crystallography (if crystalline) can empirically validate computational predictions ( ).

Q. What strategies resolve contradictions in reported reaction yields for Pd-catalyzed couplings involving this compound?

- Methodological Answer :

- Systematic Screening : Vary Pd catalysts (e.g., Pd(OAc) vs. Pd(dba)), ligands, and bases to identify optimal conditions.

- Kinetic Profiling : Monitor reaction progress in real-time using in situ IR or NMR to detect intermediates or side products.

- Controlled Replicates : Reproduce literature protocols with strict adherence to moisture/oxygen-free conditions ( ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。